3-Nitrobenzenesulfonic acid

Regioselective sulfonation Nitrobenzene chemistry Electrophilic aromatic substitution

3-Nitrobenzenesulfonic acid is the definitive meta‑substituted aromatic sulfonic acid for chemists requiring 100% regioselectivity. Uniquely, nitrobenzene sulfonation produces exclusively the 3‑isomer, making this compound essential for synthesizing metanilic acid and nosyl‑protected amines. Its cathodic reduction potential of -1.16 V vs. SCE enables selective deprotection strategies. Procure research‑grade material with verified lot‑specific purity ≥98% for pharmaceutical intermediate synthesis, photocatalytic degradation studies, and clinical PK assay development.

Molecular Formula C6H5NO5S
Molecular Weight 203.17 g/mol
CAS No. 98-47-5
Cat. No. B1214294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzenesulfonic acid
CAS98-47-5
Synonyms3-nitrobenzenesulfonic acid
o-nitrobenzenesulfonic acid
ortho-nitrobenzenesulfonic acid
Molecular FormulaC6H5NO5S
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)
InChIKeyONMOULMPIIOVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzenesulfonic Acid (CAS 98-47-5) Technical Baseline and Procurement Specifications


3-Nitrobenzenesulfonic acid (CAS 98-47-5), also known as m-nitrobenzenesulfonic acid, is an aromatic sulfonic acid derivative with molecular formula C₆H₅NO₅S and molecular weight 203.17 g/mol [1]. It is a crystalline solid with a melting point of 103–104°C and predicted pKa of -1.21±0.18 . The compound is characterized by a nitro group (-NO₂) positioned meta to the sulfonic acid group (-SO₃H), which imparts strong acidity and high water solubility . Commercially, it is available as the free acid (hydrate or anhydrous form) and as the sodium salt (CAS 127-68-4), with standard analytical specifications including purity ≥98.0% by HPLC and neutralization titration .

Why Substituting 3-Nitrobenzenesulfonic Acid (98-47-5) with Structural Analogs Compromises Regioselectivity and Performance


Structural analogs such as 4-nitrobenzenesulfonic acid, benzenesulfonic acid, and the sodium salt (CAS 127-68-4) cannot be freely interchanged with 3-nitrobenzenesulfonic acid due to fundamental differences in electronic properties, regioselective reactivity, and functional performance. The meta-positioning of the nitro group relative to the sulfonic acid moiety creates a distinct electron-withdrawing environment that influences both the acidity (pKa ≈ -1.2) and the redox behavior of the molecule . Nitrobenzene undergoes sulfonation exclusively to the 3-sulfonate derivative, with no detectable ortho- or para-sulfonation products, whereas other substituted benzenes produce varying mixtures of regioisomers [1]. Furthermore, the free acid form is hygroscopic and decomposes violently at approximately 200°C, while the sodium salt (mp 350°C) exhibits markedly different thermal stability and aqueous solubility behavior (200 g/L at 20°C) [2][3]. These differences directly impact suitability for applications requiring specific electrochemical reduction potentials, catalytic activity, or derivatization efficiency.

3-Nitrobenzenesulfonic Acid (98-47-5): Quantified Differentiation Against Comparators


Exclusive Regioselectivity in Sulfonation of Nitrobenzene to 3-Nitrobenzenesulfonic Acid

3-Nitrobenzenesulfonic acid is the sole monosulfonation product obtained from the reaction of nitrobenzene with sulfur trioxide, whereas benzenesulfonic acid under identical conditions yields a complex mixture including 3,3′-di- and 3,5,3′-trisulfodiphenyl sulfone [1]. The exclusive formation of the 3-sulfonate derivative from nitrobenzene is attributed to the strong electron-withdrawing effect of the nitro group, which deactivates the ring and directs substitution exclusively to the meta position [2].

Regioselective sulfonation Nitrobenzene chemistry Electrophilic aromatic substitution

Electrochemical Reduction Potential: 3-Nitrobenzenesulfonyl versus 4-Nitrobenzenesulfonyl Isomers

The electrochemical reduction behavior of aromatic amines protected by the 3-nitrobenzenesulfonyl (nosyl) group differs from that of the 4-nitrobenzenesulfonyl isomer. In DMF at a vitreous carbon electrode, compounds bearing the 3-nitrobenzenesulfonyl group exhibit a second reduction step at -1.16 V vs. SCE, identical to the para (4-nitro) isomer, while the ortho (2-nitro) isomer reduces at a more negative potential of -1.48 V vs. SCE [1]. The first reduction step for all isomers occurs at approximately -0.85 V vs. SCE with formation of an unstable anion radical [1].

Electrochemical reduction Nitrobenzenesulfonyl protecting groups Cyclic voltammetry

Photocatalytic Degradation Efficiency of 3-Nitrobenzenesulfonic Acid with TiO₂ Catalysts

In a comparative study of photocatalytic degradation using various TiO₂ catalysts, 3-nitrobenzenesulfonic acid (3-NBSA) was degraded most efficiently by Degussa P25, whereas 2,5-anilinedisulfonic acid (2,5-ADSA) showed optimal degradation with Millennium PC500 [1]. The relative photonic efficiencies (ζr) for Millennium TiO₂ catalysts were consistently smaller with 3-NBSA than with 2,5-ADSA, a difference attributed to the electron-withdrawing effect of the nitro group in 3-NBSA [1]. Direct phototransformation in sunlight was much more rapid for 2,5-ADSA than for 3-NBSA and 4-nitrotoluene-2-sulfonic acid [1].

Photocatalysis Wastewater treatment TiO₂ photocatalysts

Thermal Stability and Explosive Decomposition Risk Relative to Sodium Salt

The free acid form of 3-nitrobenzenesulfonic acid decomposes violently at approximately 200°C, and mixtures with sulfuric acid and sulfur trioxide may explode above 150°C [1]. In contrast, the sodium salt (CAS 127-68-4) exhibits a melting point of 350°C and does not undergo violent thermal decomposition under normal handling conditions [2]. The sodium salt also demonstrates superior aqueous stability, whereas the free acid is hygroscopic and gradually decomposes in aqueous solution .

Thermal stability Process safety Sulfonic acid handling

Analytical Derivatization Efficiency for UV Detection of Epoxy-Transformers

3-Nitrobenzenesulfonic acid (3-NBS) has been validated as a derivatization reagent for the simultaneous determination of biologically active epoxy-transformers (S,S-EBDM and S,S-DEB) in human plasma, enabling UV detection at concentrations as low as 2.5 μM [1]. The method employs 3-NBS to convert non-UV-absorbing analytes into UV-absorbing 3-nitrobenzenesulfonate esters, a capability not demonstrated with benzenesulfonic acid or 4-nitrobenzenesulfonic acid in this specific pharmacokinetic application [1]. The post-derivatization mixture was purified from excess unreacted 3-NBS by aqueous extraction [1].

HPLC derivatization Pharmacokinetic analysis UV detection enhancement

Lanthanide Salt Catalytic Activity: 3-Nitrobenzenesulfonate versus 4-Nitrobenzenesulfonate

Lanthanum(III) 3-nitrobenzenesulfonate has been identified as a comparable catalyst to lanthanum(III) 4-nitrobenzenesulfonate for the nitration of aromatic compounds [1]. Using 10 mol% of either catalyst, toluene, xylene, and naphthalene can be nitrated almost quantitatively [1]. Among several lanthanide 4-nitrobenzenesulfonates tested, the lanthanum(III) salt demonstrated the highest catalytic activity, and the 3-nitrobenzenesulfonate analog shows comparable performance [1].

Lanthanide catalysis Aromatic nitration Lewis acid catalysts

Optimal Research and Industrial Deployment Scenarios for 3-Nitrobenzenesulfonic Acid (98-47-5)


Regioselective Synthesis of Meta-Substituted Aromatic Sulfonic Acid Intermediates

3-Nitrobenzenesulfonic acid is the definitive starting material when a single, isomerically pure meta-substituted aromatic sulfonic acid is required. The sulfonation of nitrobenzene proceeds with 100% regioselectivity to the 3-position, a feature not shared by other substituted benzenes [1]. This makes 3-nitrobenzenesulfonic acid indispensable for synthesizing metanilic acid (3-aminobenzenesulfonic acid) via catalytic hydrogenation or iron reduction, a key intermediate in azo dyes and sulfa drugs . Alternative routes via benzenesulfonic acid nitration yield mixtures of 3- and 3,5-disubstituted products [1].

Electrochemical and Protecting Group Chemistry with Predictable Reduction Potentials

For researchers employing nitrobenzenesulfonyl (nosyl) protecting groups in amine synthesis, the 3-nitro isomer offers a second cathodic reduction potential of -1.16 V vs. SCE, which is identical to the 4-nitro isomer and 0.32 V less negative (easier to access) than the ortho isomer [2]. This predictable electrochemical behavior allows for selective deprotection strategies in multi-step syntheses where differential reduction potentials can be exploited.

Photocatalytic Wastewater Treatment Using Degussa P25 TiO₂

3-Nitrobenzenesulfonic acid serves as a representative substrate for evaluating photocatalytic degradation of aromatic sulfonates in industrial effluents. Among TiO₂ catalysts, Degussa P25 is specifically identified as the most efficient for 3-NBSA degradation, whereas other sulfonated aromatics (e.g., 2,5-ADSA) respond better to alternative catalysts like Millennium PC500 [3]. This compound-specific behavior makes 3-NBSA a critical calibration standard for optimizing photocatalytic treatment systems targeting nitroaromatic sulfonate pollutants.

Analytical Derivatization for Non-Chromophoric Pharmaceutical Metabolites

3-Nitrobenzenesulfonic acid is a validated derivatization reagent for converting non-UV-absorbing epoxy-transformers (S,S-EBDM and S,S-DEB from treosulfan) into UV-detectable 3-nitrobenzenesulfonate esters for HPLC analysis, with a validated limit of quantification of 2.5 μM in human plasma [4]. This method has been successfully applied in clinical pharmacokinetic studies of treosulfan in pediatric hematopoietic stem cell transplantation patients [4].

Lanthanide Catalyst Preparation for Aromatic Nitration

Lanthanum(III) 3-nitrobenzenesulfonate is a viable catalyst for the nitration of aromatic compounds including toluene, xylene, and naphthalene, achieving nearly quantitative yields at 10 mol% catalyst loading [5]. Its catalytic activity is comparable to that of the corresponding 4-nitrobenzenesulfonate salt, which was identified as the most active among several lanthanide salts tested [5]. This provides synthetic flexibility in ligand selection for lanthanide-catalyzed electrophilic aromatic substitution reactions.

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